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Compound of Interest

Compound Name: Potassium D-tartrate monobasic

Cat. No.: B1630022 Get Quote

Introduction
Potassium D-tartrate monobasic, commonly known as potassium bitartrate or cream of

tartar, is a potassium acid salt of tartaric acid with the chemical formula KC₄H₅O₆.[1][2] It is a

natural byproduct of the winemaking process, crystallizing in wine casks during the

fermentation of grape juice.[3] In the food industry, it is a widely used additive (E336)

recognized for its versatility as a leavening agent, stabilizer, pH control agent, and anticaking

agent.[3][4][5] The U.S. Food and Drug Administration (FDA) has affirmed potassium acid

tartrate as Generally Recognized as Safe (GRAS) for its intended uses in food.[6][7]

These application notes provide a comprehensive overview of the properties, functions, and

recommended usage of potassium D-tartrate monobasic in various food systems. Detailed

experimental protocols are included to assist researchers, scientists, and drug development

professionals in evaluating its efficacy and functionality.

Physicochemical Properties
Potassium D-tartrate monobasic is a white crystalline powder with a pleasant, slightly acidic

taste.[1][6] Its key physicochemical properties are summarized in the tables below.

Table 1: General Properties of Potassium D-Tartrate
Monobasic
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Property Value Reference(s)

Chemical Formula KC₄H₅O₆ [1][8]

Molecular Weight 188.177 g/mol [1]

Appearance White crystalline powder [1]

Taste Pleasant, acidulous [6][9]

Density 1.05 g/cm³ (solid) [1]

pH of Saturated Solution

(25°C)
3.557 [1][2]

pH of 1% Aqueous Solution ~3.4 - 5.5 [8][9]

Table 2: Solubility of Potassium D-Tartrate Monobasic in
Water

Temperature (°C) Solubility ( g/100 mL) Reference(s)

20 0.57 [1]

100 6.1 [1]

Applications in the Food Industry
Potassium D-tartrate monobasic serves multiple functions in food production, contributing to

the texture, volume, and stability of a wide range of products.

Leavening Agent
In combination with an alkaline substance, typically sodium bicarbonate (baking soda),

potassium D-tartrate monobasic acts as a leavening agent in baked goods.[10][11] The

acidic nature of potassium bitartrate reacts with baking soda in the presence of moisture to

produce carbon dioxide gas, which causes the dough or batter to rise.[10][12]

Recommended Usage: For every 1 teaspoon of baking powder required in a recipe, a

substitute can be made using 1/2 teaspoon of cream of tartar and 1/4 teaspoon of baking
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soda.[11]

Stabilizer
Potassium D-tartrate monobasic is widely used to stabilize egg whites and whipped cream,

increasing their volume and heat tolerance.[10][13] It achieves this by lowering the pH of the

egg whites, which helps to denature the proteins and create a more stable foam structure.[12]

[14] This prevents the collapse of meringues, soufflés, and angel food cakes.[13][14]

Recommended Usage: Typically, 1/8 teaspoon of cream of tartar is added per egg white.[13]

[15]

Crystallization Inhibitor
In confectionery applications such as candies, frostings, and syrups, potassium D-tartrate
monobasic prevents the crystallization of sugar.[10] It acts by inverting a portion of the sucrose

into glucose and fructose, which interferes with the formation of large sugar crystals, resulting

in a smoother texture.[1][10]

Recommended Usage: A small amount, typically 1/8 to 1/4 teaspoon per batch of candy or

syrup, is sufficient to prevent crystallization.[10]

Acidity Regulator and Other Functions
Potassium D-tartrate monobasic is also utilized to:

Control pH: Its acidic properties help in regulating the pH of food products.[3]

Prevent Discoloration: Adding a pinch to boiling water can help vegetables retain their color.

[13]

Act as an Anticaking Agent: It helps to prevent lumping in powdered food products.[3]

Experimental Protocols
The following protocols provide detailed methodologies for evaluating the key functionalities of

potassium D-tartrate monobasic in food applications.
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Protocol for Evaluating Egg White Foam Stability
Objective: To determine the effect of potassium D-tartrate monobasic on the stability of egg

white foam.

Materials:

Fresh egg whites

Potassium D-tartrate monobasic

Electric mixer with a whisk attachment

Mixing bowls

Measuring spoons and graduated cylinders

Funnels

Glass wool

Stopwatch

Procedure:

Separate egg whites from yolks, ensuring no yolk contamination.

Prepare two samples of egg whites of equal volume in separate clean, dry mixing bowls.

To one sample (the experimental group), add potassium D-tartrate monobasic at a

concentration of 1/8 teaspoon per egg white. The other sample will serve as the control.

Beat each sample with the electric mixer at a consistent speed.

Record the time it takes for each sample to reach the stiff peak stage (when the peaks stand

straight without bending).

Once stiff peaks are formed, transfer the foam from each bowl into a separate funnel lined

with glass wool, placed over a graduated cylinder.
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Allow the foams to stand for 30 minutes.

Measure and record the volume of liquid that has drained from each foam into the graduated

cylinder. A smaller volume of drained liquid indicates a more stable foam.

Expected Results: The egg white foam containing potassium D-tartrate monobasic is

expected to form more quickly and exhibit greater stability, as indicated by a lower volume of

drained liquid compared to the control group.

Start Prepare two equal
volumes of egg whites

Add Potassium D-Tartrate
Monobasic to one sample

(1/8 tsp per egg white)

Control sample
(no additive)

Beat both samples to
stiff peaks (record time)

Transfer foam to funnels
with glass wool over
graduated cylinders

Let stand for 30 minutes Measure volume of
drained liquid End

Click to download full resolution via product page

Workflow for evaluating egg white foam stability.

Protocol for Determination of Total Tartaric Acid in a
Food Product (Adapted from AOAC Method 910.03)
Objective: To quantify the total tartaric acid content in a food product, which can be used to

determine the concentration of potassium D-tartrate monobasic.

Materials:

Food sample

Lead acetate solution

Hydrogen sulfide (H₂S) gas

Potassium hydroxide (KOH) solution (30%)

Acetic acid
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Ethanol (95% and 80%)

Sodium hydroxide (NaOH) solution (0.1 N)

Phenolphthalein indicator

Centrifuge and centrifuge bottles

Volumetric flasks

Burette

Filtration apparatus

Procedure:

Sample Preparation: Prepare an aqueous extract of the food sample.

Precipitation of Tartrates:

Add lead acetate solution to the sample extract to precipitate lead tartrate.

Centrifuge the mixture to collect the precipitate.

Washing the Precipitate: Wash the precipitate with 80% ethanol to remove impurities.

Decomposition of Lead Tartrate:

Resuspend the precipitate in water.

Bubble hydrogen sulfide gas through the suspension to precipitate lead sulfide (PbS) and

release free tartaric acid into the solution.

Filtration: Filter the solution to remove the lead sulfide precipitate.

Titration:

Take a known volume of the clear filtrate containing the tartaric acid.
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Neutralize the solution with a standardized 0.1 N sodium hydroxide solution using

phenolphthalein as an indicator.

Calculation: Calculate the amount of tartaric acid in the sample based on the volume of

NaOH solution used. 1 mL of 0.1 N NaOH is equivalent to 0.015 g of tartaric acid.
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Sample Preparation & Precipitation

Analysis

Aqueous extraction
of food sample

Add lead acetate to
precipitate lead tartrate

Centrifuge and collect
the precipitate

Wash precipitate
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Resuspend precipitate in water
and treat with H₂S gas

Filter to remove
lead sulfide

Titrate filtrate with 0.1 N NaOH
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Calculate tartaric acid
content
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Workflow for determining total tartaric acid content.
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Signaling Pathways and Mechanisms of Action
The primary functions of potassium D-tartrate monobasic in food systems are based on its

chemical properties rather than interaction with biological signaling pathways within the food

matrix itself.

Leavening Action
The leavening action is a classic acid-base reaction. When potassium D-tartrate monobasic
(an acid salt) is combined with sodium bicarbonate (a base) in the presence of water, an acid-

base neutralization reaction occurs, producing carbon dioxide gas.

Reaction: KHC₄H₄O₆ (aq) + NaHCO₃ (aq) → KNaC₄H₄O₆ (aq) + H₂O (l) + CO₂ (g)

Potassium D-Tartrate Monobasic
(KHC₄H₄O₆)

Reactants

Sodium Bicarbonate
(NaHCO₃)

Water (H₂O)
(Moisture in dough/batter)

Potassium Sodium Tartrate
(KNaC₄H₄O₆) Water (H₂O) Carbon Dioxide Gas (CO₂)

(Causes leavening)

Products

Click to download full resolution via product page

Chemical reaction pathway for leavening.

Protein Stabilization in Egg Whites
The stabilization of egg white foams by potassium D-tartrate monobasic is due to its effect

on the pH of the system. The addition of this acidic salt lowers the pH of the egg whites,

bringing the proteins closer to their isoelectric point. At this pH, the electrostatic repulsion
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between protein molecules is reduced, allowing them to denature and aggregate more

effectively at the air-water interface, thus creating a more stable foam structure.[14][16]

Conclusion
Potassium D-tartrate monobasic is a versatile and effective food additive with a long history

of safe use. Its primary functions as a leavening agent, stabilizer, and crystallization inhibitor

make it an invaluable ingredient in a wide array of food products. The provided application

notes and experimental protocols offer a framework for its effective utilization and evaluation in

research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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